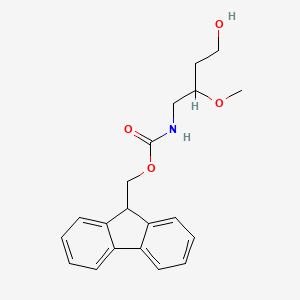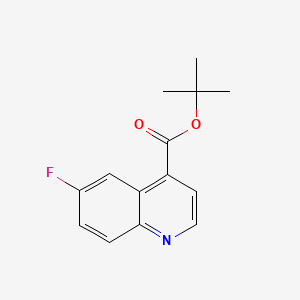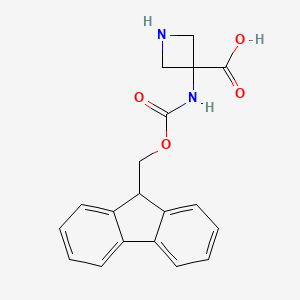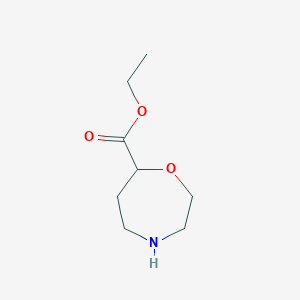![molecular formula C14H14Cl2N2O2 B13457845 [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride typically involves the reaction of 1,10-phenanthroline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenanthroline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline ring.
科学研究应用
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used in catalysis, sensing, and separation processes.
Biology: The compound can be used to study metal ion interactions in biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: Phenanthroline derivatives have shown potential as therapeutic agents due to their ability to interact with metal ions and biological targets.
Industry: The compound is used in various industrial processes, including the production of catalysts and the development of new materials.
作用机制
The mechanism of action of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. The specific mechanism depends on the metal ion and the target molecule involved.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound that lacks the hydroxymethyl groups.
2,2’-Bipyridine: Another bidentate ligand that forms stable complexes with metal ions.
Ethylenediamine: A simpler ligand that also forms stable metal complexes.
Uniqueness
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and interactions
属性
分子式 |
C14H14Cl2N2O2 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC 名称 |
[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H12N2O2.2ClH/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11;;/h1-6,17-18H,7-8H2;2*1H |
InChI 键 |
RKKDWQUKLAYHNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
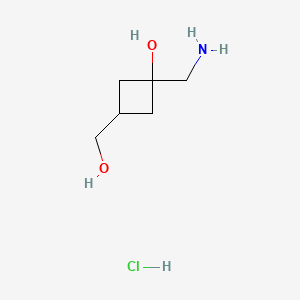
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)

amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)

![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
